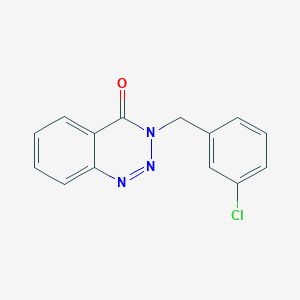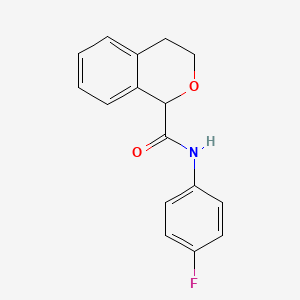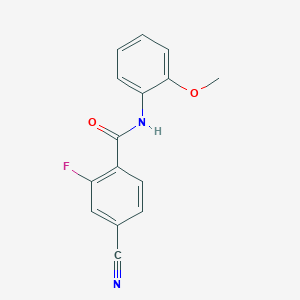![molecular formula C14H20N2O4S B4396920 ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate](/img/structure/B4396920.png)
ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate
Overview
Description
Ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate, also known as A-317491, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the purinergic P2X3 receptor, which is involved in pain transmission and sensory signaling.
Scientific Research Applications
Ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, migraine, and respiratory disorders. It has been shown to block the P2X3 receptor, which is involved in pain transmission and sensory signaling. This compound has also been found to reduce airway hyperresponsiveness and inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The P2X3 receptor is a ligand-gated ion channel that is expressed in sensory neurons and involved in pain transmission and sensory signaling. ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate selectively blocks the P2X3 receptor, thereby reducing pain and sensory signaling. It is believed that this compound acts by binding to a specific site on the P2X3 receptor, thereby preventing the channel from opening and allowing ions to flow into the cell.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and sensory signaling in animal models of chronic pain and migraine. It has also been found to reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD. This compound has been shown to have minimal effects on other P2X receptors, indicating its selectivity for the P2X3 receptor.
Advantages and Limitations for Lab Experiments
Ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate has several advantages for lab experiments, including its selectivity for the P2X3 receptor, its ability to block pain and sensory signaling, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate, including its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neuropathic pain. Further research is also needed to fully understand its mechanism of action and potential side effects. In addition, the development of more selective and potent P2X3 receptor antagonists may lead to the development of more effective therapies for chronic pain and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the purinergic P2X3 receptor, which is involved in pain transmission and sensory signaling. This compound has been shown to reduce pain and sensory signaling in animal models of chronic pain and migraine, as well as reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl N-[4-(cyclopentylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-11-7-9-13(10-8-11)21(18,19)16-12-5-3-4-6-12/h7-10,12,16H,2-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSSTRUWCNLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396842.png)
![ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4396847.png)

![4-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396858.png)
![5-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4396865.png)

![methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4396880.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396884.png)


![4-fluoro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396899.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4396917.png)
![N-{3-[(4-biphenylylcarbonyl)amino]propyl}isonicotinamide](/img/structure/B4396927.png)
![methyl 6-benzoyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4396939.png)